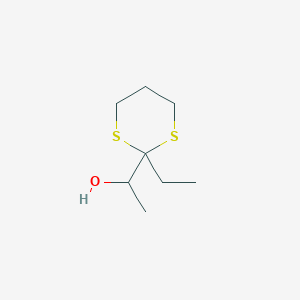![molecular formula C22H18N8O5 B14115641 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core.
Méthodes De Préparation
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide involves several steps:
Hydrolysis: Ethyl 5-amino-1H-pyrazole-4-carboxylates undergo hydrolysis to form carboxylic acids.
Cyclization: The carboxylic acids are cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the reactions .
Analyse Des Réactions Chimiques
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit CDK2, a protein kinase involved in cell cycle regulation.
Biological Studies: The compound’s effects on various cell lines, including MCF-7 and HCT-116, have been studied, showing significant cytotoxic activity.
Industrial Applications: Its unique chemical structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide involves the inhibition of CDK2/cyclin A2. This inhibition leads to the disruption of the cell cycle, particularly at the G1/S transition, resulting in apoptosis of cancer cells . The molecular targets include CDK2 and other related kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar core structure but different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different ring system, showing distinct biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activity.
Propriétés
Formule moléculaire |
C22H18N8O5 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N8O5/c1-11-4-5-14(8-12(11)2)28-19-15(10-23-28)20(31)26-22(25-19)29-17(9-13(3)27-29)24-21(32)16-6-7-18(35-16)30(33)34/h4-10H,1-3H3,(H,24,32)(H,25,26,31) |
Clé InChI |
DSONLMXPSYGIPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(O5)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



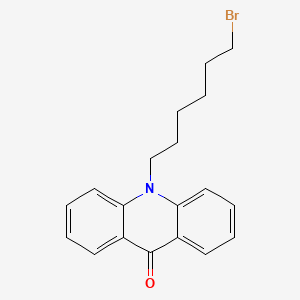
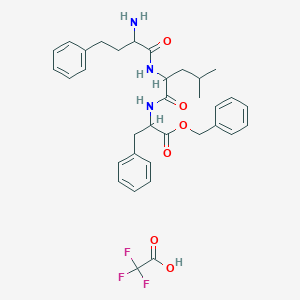
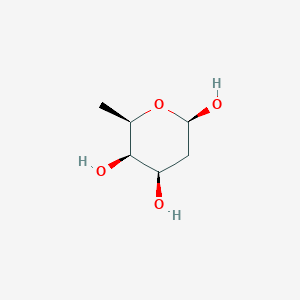
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115580.png)
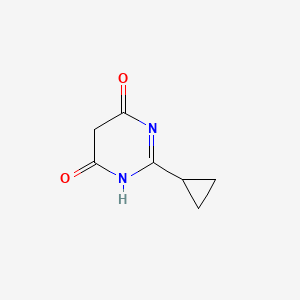

![2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
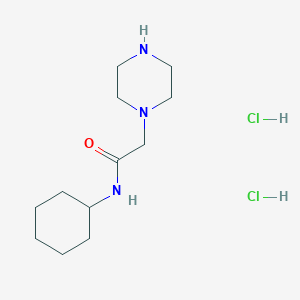
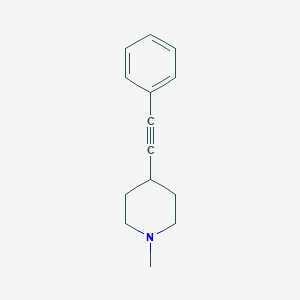
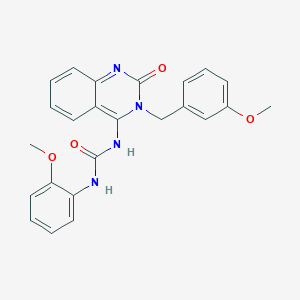
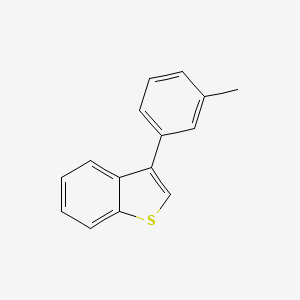
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
